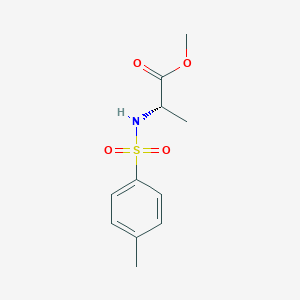

(S)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8-4-6-10(7-5-8)17(14,15)12-9(2)11(13)16-3/h4-7,9,12H,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACCMBDKBQLRAM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis Strategies for the (S)-Configuration

Achieving the desired (S)-configuration in α-amino acid derivatives such as the title compound is paramount. Various modern synthetic methods have been developed to control this stereochemistry effectively.

The Sharpless Asymmetric Aminohydroxylation (ASAH) is a powerful method for the direct, enantioselective synthesis of vicinal amino alcohols from alkenes, which are valuable precursors for α-amino acids. mdpi.comnih.gov This reaction typically employs an osmium catalyst in conjunction with a chiral ligand, most commonly derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids, to direct the syn-addition of a nitrogen and a hydroxyl group across a double bond. mdpi.comnih.gov

For the synthesis of α-amino acid precursors, α,β-unsaturated esters are particularly suitable substrates. nih.gov The ASAH reaction on these substrates can yield syn-α-hydroxy-β-amino acid derivatives, which are significant pharmacophores found in numerous biologically active molecules. nih.gov The reaction is generally performed in a mixed solvent system, such as alcohol and water, using a catalytic amount of potassium osmate (K₂OsO₂(OH)₄) and a stoichiometric nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate. mdpi.comnih.gov

The choice of the chiral ligand dictates the enantioselectivity of the product. For instance, ligands derived from dihydroquinine (DHQ) often lead to one enantiomer, while dihydroquinidine (DHQD) derived ligands produce the other. Although highly effective for generating vicinal amino alcohols, the direct synthesis of (S)-Methyl 2-(4-methylphenylsulfonamido)propanoate via this method would require further synthetic transformations of the resulting α-hydroxy-β-amino acid derivative.

Table 1: Examples of Sharpless Asymmetric Aminohydroxylation of α,β-Unsaturated Esters

| Substrate | Chiral Ligand | Nitrogen Source | Product Type | Enantiomeric Excess (ee) |

| (E)-α,β-Unsaturated Ethyl Ester | (DHQ)₂PHAL | N-Halosulfonamide | Optically Enriched Amino Alcohol | 85% nih.gov |

| α,β-Unsaturated Ester | Alkaloid Ligand | N-Halocarbamate | syn-α-Hydroxy-β-amino Acid | Not Specified nih.gov |

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses of α-Amino Acid Derivatives

In recent years, organocatalysis and transition metal catalysis have emerged as indispensable tools for the asymmetric synthesis of α-amino acids and their derivatives. acs.orgnih.govnih.govnih.gov These methods offer mild reaction conditions and high enantioselectivities.

Organocatalysis: Chiral phosphoric acids (CPAs) have been successfully employed as Brønsted acid catalysts in a variety of enantioselective transformations. For instance, the Friedel-Crafts reaction of indoles with N-Boc-protected ethyl trifluoropyruvate imine, catalyzed by a CPA, affords quaternary α-amino acids in excellent yields and high enantioselectivities (up to 98:2 er). acs.org Similarly, chiral phosphoric acid catalysts can facilitate the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides with aryl amines to provide α-aryl glycines with excellent enantiocontrol. nih.gov Another organocatalytic strategy involves the transfer hydrogenation of N-alkyl C-aryl α-imino esters, catalyzed by a disulfonimide, to give N-alkyl arylglycines in high yields and enantiomeric ratios.

Metal-Catalysis: Transition metal complexes are widely used to catalyze the asymmetric synthesis of α-amino acid derivatives. Chiral metal nanoparticles have shown potential in asymmetric C-C bond formation reactions. nih.gov Copper(II)-catalyzed enantioselective intramolecular carboamination of alkenes can produce chiral sultams, which can be derivatized to chiral aminoethylamines. nih.gov Furthermore, iridium complexes have been used in the catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters to generate α,α-disubstituted α-amino acids. rsc.org

Table 2: Overview of Catalytic Asymmetric Syntheses of α-Amino Acid Derivatives

| Catalyst Type | Reaction Type | Substrates | Catalyst Example | Enantioselectivity |

| Chiral Phosphoric Acid | Friedel-Crafts Reaction | Indoles, N-Boc-protected imine | (S)-TRIP | Up to 98:2 er acs.org |

| Chiral Phosphoric Acid | N-H Insertion | α-Carbonyl sulfoxonium ylides, Aryl amines | Chiral Spiro Phosphoric Acid | 83-98% ee rsc.org |

| Copper(II) Complex | Intramolecular Carboamination | Alkenes with arylsulfonamides | Copper-Oxazolinyl Complex | Not Specified nih.gov |

| Iridium Complex | Addition of Acetonitrile | α-Iminoesters | [Ir(cod)(OMe)]₂ with Chiral NHC | Not Specified rsc.org |

Chiral Auxiliary-Mediated Routes for Stereocontrol

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled.

Several types of chiral auxiliaries are effective for the asymmetric synthesis of α-amino acids. Oxazolidinones, popularized by David A. Evans, are widely used for stereoselective aldol (B89426) reactions and alkylations. wikipedia.org Pseudoephedrine and its derivatives can also serve as efficient chiral auxiliaries for the synthesis of optically active carboxylic acids and amino acids. nih.gov

In one approach, hindered esters of N-benzoylalanine were synthesized using chiral alcohols such as (-)-8-phenylmenthol. nih.gov The resulting dianion, generated by treatment with LDA and n-butyllithium, undergoes alkylation with high diastereofacial bias. For example, alkylation with various alkyl halides consistently showed diastereomeric ratios in the range of 89:11 to 94:6. nih.gov Subsequent cleavage of the auxiliary yields the enantiomerically enriched (S)-α-methyl amino acids. nih.gov Another example involves the use of square-planar Ni(II) complexes of Schiff bases derived from propargylglycine (B1618536) and the chiral auxiliary (S)-BPB for the synthesis of (S)-α-alanine derivatives. nih.gov

Table 3: Chiral Auxiliaries in Asymmetric α-Amino Acid Synthesis

| Chiral Auxiliary | Substrate | Reaction | Diastereomeric Ratio/ee |

| (-)-8-Phenylmenthol | N-Benzoylalanine ester | Alkylation | 89:11 to 94:6 nih.gov |

| (S)-BPB | Propargylglycine Schiff base (Ni(II) complex) | Cycloaddition | Not Specified nih.gov |

| Oxazolidinone | N-Acyloxazolidinone | Alkylation | High diastereoselectivity wikipedia.org |

Synthesis from Readily Available Chiral Pool Precursors, particularly α-Amino Acids

One of the most direct and cost-effective methods for synthesizing this compound is to start from a readily available chiral precursor, such as the natural amino acid L-alanine ((S)-alanine). This approach leverages the inherent stereochemistry of the starting material, avoiding the need for an asymmetric induction step.

The synthesis typically involves two main steps: N-tosylation followed by esterification. L-alanine can be reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base, such as potassium carbonate in an aqueous solution, to form N-(4-methylphenylsulfonyl)-L-alanine. The subsequent esterification of the carboxylic acid with methanol (B129727), often under acidic catalysis (e.g., sulfuric acid), yields the desired this compound. orgsyn.orgresearchgate.net

This method is highly efficient and scalable, making it suitable for producing significant quantities of the target compound with high enantiomeric purity. researchgate.net The use of L-alanine methyl ester hydrochloride as a starting material is also a common variation of this strategy. orgsyn.org

Table 4: Synthesis of this compound from L-Alanine

| Starting Material | Reagents | Intermediate | Final Product | Key Advantages |

| L-Alanine | 1. TsCl, K₂CO₃2. MeOH, H₂SO₄ | N-Tosyl-L-alanine | This compound | Utilizes natural chiral pool, straightforward, high yield |

| L-Alanine Methyl Ester Hydrochloride | 1. Base2. TsCl | L-Alanine Methyl Ester | This compound | Starts with the ester already in place |

Functional Group Interconversions and Derivatization Routes

Once the core structure of this compound is established, further modifications can be carried out through various functional group interconversions.

The ester functional group in the target molecule is a key site for chemical transformations.

Esterification: As mentioned in section 2.1.4, the direct esterification of N-Tosyl-L-alanine is a common final step in its synthesis. This reaction is typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Transesterification: While direct esterification is common, transesterification reactions can also be employed to modify the ester group. Transesterification involves the reaction of an ester with an alcohol in the presence of a catalyst (acid or base) to produce a different ester and the alcohol from the original ester. For example, this compound could be converted to other alkyl esters by reacting it with a different alcohol under appropriate catalytic conditions. The simultaneous esterification of free fatty acids and transesterification of triglycerides are key reactions in biodiesel production and demonstrate the industrial relevance of these transformations. mdpi.com The synthesis of L-alanine isopropyl ester hydrochloride from L-alanine and isopropanol (B130326) using thionyl chloride and a catalyst further illustrates the versatility of esterification methods for amino acid derivatives. google.com

Table 5: Esterification and Transesterification Parameters

| Reaction | Substrate | Reagent/Catalyst | Conditions | Product |

| Esterification | N-Tosyl-L-alanine | Methanol / H₂SO₄ | Reflux | This compound |

| Transesterification (General) | This compound | R'OH / Acid or Base Catalyst | Heat | (S)-Alkyl 2-(4-methylphenylsulfonamido)propanoate |

| Esterification | L-Alanine | Isopropanol / Thionyl Chloride, Al₂O₃ | Heat | L-Alanine Isopropyl Ester Hydrochloride google.com |

Formation and Manipulation of the Sulfonamide Linkage

The formation of the sulfonamide linkage is a cornerstone in the synthesis of this compound. The most prevalent and well-established method involves the reaction of a chiral source, typically an (S)-alanine ester, with 4-methylbenzenesulfonyl chloride, also known as tosyl chloride (TsCl). ekb.eg This reaction is a nucleophilic attack of the primary amine of the alanine (B10760859) derivative on the electrophilic sulfur atom of the sulfonyl chloride.

The synthesis can be approached in two primary sequences:

Esterification followed by Sulfonylation: (S)-alanine is first converted to its methyl ester, (S)-Methyl 2-aminopropanoate, often through Fischer-Speier esterification using methanol and an acid catalyst like sulfuric acid. nih.gov The resulting amino ester is then reacted with tosyl chloride.

Sulfonylation followed by Esterification: (S)-alanine is first protected at the amino group by reaction with tosyl chloride to form N-tosyl-(S)-alanine. nih.gov This intermediate is subsequently esterified to yield the final product. nih.gov

A typical laboratory synthesis involves dissolving alanine in an aqueous solution of a base, such as potassium carbonate, and then adding a solution of tosyl chloride in an organic solvent like toluene. nih.gov The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Manipulation of the sulfonamide linkage post-synthesis primarily concerns the N-H bond. The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for subsequent N-alkylation reactions. Manganese(I) PNP pincer complexes have been reported as effective catalysts for the N-alkylation of various aryl and alkyl sulfonamides using alcohols as the alkylating agents in a "borrowing hydrogen" approach. organic-chemistry.org This methodology offers a pathway to further derivatize the core structure.

Table 1: Comparison of Conditions for Sulfonamide Formation

| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst | Outcome |

|---|---|---|---|---|---|

| (S)-Alanine | Tosyl Chloride | Potassium Carbonate | Water/Toluene | None | Formation of N-Tosyl-(S)-alanine nih.gov |

| Primary/Secondary Amine | Tosyl Chloride | Pyridine/Triethylamine | Dichloromethane | DMAP (optional) | General method for sulfonamide synthesis |

| Amine | Sulfonyl Chloride | - | - | Indium | Catalyzes sulfonylation of various amines organic-chemistry.org |

| Amine | Sodium Sulfinate | Phenyl Trimethyl Ammonium Tribromide | - | Metal-free | Oxidative coupling to form sulfonamide ekb.eg |

Modifications of the Phenyl Ring System

Once the 4-methylphenylsulfonyl (tosyl) group is installed, the phenyl ring itself can be a target for further chemical modification, allowing for the synthesis of analogues with altered electronic or steric properties. These modifications typically fall under the category of electrophilic aromatic substitution or modern cross-coupling reactions.

While specific examples of modifying the phenyl ring within this compound are not extensively documented, established methodologies for similar tosylated compounds are applicable. For instance, palladium-catalyzed C–H functionalization reactions represent a powerful tool for introducing new substituents. acs.org These reactions can selectively introduce aryl, alkyl, or other functional groups at specific positions on the aromatic ring, guided by the existing substituents.

Another approach is the iridium-catalyzed C–H borylation, which can install a boronate ester group onto the phenyl ring. acs.org This borylated intermediate is highly versatile and can be used in subsequent Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, thereby attaching a wide variety of different groups to the phenyl ring. acs.org The regioselectivity of these borylation reactions can often be controlled by the choice of catalyst and directing groups. acs.org

Reaction Mechanisms and Kinetics of Synthetic Pathways

Mechanistic Investigations of Stereoselective Transformations

The synthesis of this compound is inherently stereoselective as it originates from the enantiomerically pure amino acid, (S)-alanine. A critical aspect of the synthetic pathway is the preservation of the stereochemical integrity at the α-carbon.

The key sulfonylation step, where the tosyl group is attached to the nitrogen atom of the amino ester, proceeds via a nucleophilic substitution mechanism at the sulfur center of tosyl chloride. researchgate.net The lone pair of electrons on the nitrogen atom of the amino ester attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. researchgate.net This reaction occurs exclusively at the nitrogen atom and does not involve breaking any bonds to the chiral α-carbon. Consequently, the reaction proceeds with full retention of the original (S)-configuration.

However, racemization can be a concern under certain reaction conditions, particularly those related to the esterification step or subsequent manipulations. For example, the Fischer-Speier esterification, if conducted at excessively high temperatures with certain solvents like toluene, can lead to racemization of highly susceptible amino acid esters. nih.govunimi.it The mechanism for this racemization involves the reversible enolization of the ester, which temporarily destroys the chiral center. The choice of a suitable azeotroping solvent, such as cyclohexane, has been shown to be effective in preventing racemization during the preparation of amino acid benzyl (B1604629) esters. unimi.it

Role of Catalysts and Reagents in Reaction Outcomes

In Sulfonamide Formation:

Base: The presence of a base, such as potassium carbonate, pyridine, or triethylamine, is essential. nih.govorganic-chemistry.org Its primary role is to act as a scavenger for the hydrochloric acid (HCl) produced as a byproduct. This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

Catalysts: While often not strictly necessary, catalysts can enhance the rate and efficiency of sulfonylation. 4-(Dimethylamino)pyridine (DMAP) is sometimes used as a nucleophilic catalyst in conjunction with a stoichiometric base like triethylamine. rsc.org More advanced catalytic systems, such as those employing indium, have been developed to facilitate the sulfonylation of a wide range of amines, including those that are sterically hindered or less nucleophilic. organic-chemistry.org

In Esterification:

Acid Catalysts: In the esterification of N-tosyl-(S)-alanine or (S)-alanine itself, a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is typically used. nih.govmdpi.com The catalyst functions by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (e.g., methanol). The reaction is a reversible equilibrium, and the removal of water, often by azeotropic distillation, is used to drive it towards the ester product. unimi.it Solid acid catalysts, such as iron-supported zirconium/titanium oxides, have also been developed as reusable, heterogeneous catalysts for esterification reactions, offering a greener alternative to mineral acids. mdpi.com

Table 2: Key Reagents and Their Functions

| Step | Reagent/Catalyst | Chemical Name | Function |

|---|---|---|---|

| Sulfonylation | Tosyl Chloride | 4-Methylbenzenesulfonyl chloride | Provides the electrophilic sulfonyl group nih.gov |

| Sulfonylation | Potassium Carbonate | K₂CO₃ | Base to neutralize HCl byproduct nih.gov |

| Esterification | Sulfuric Acid | H₂SO₄ | Acid catalyst to activate the carboxylic acid nih.gov |

| Esterification | p-Toluenesulfonic acid | p-TsOH | Acid catalyst, can also be used for salt formation unimi.it |

| Catalytic Sulfonylation | Indium | In | Lewis acid catalyst to activate the sulfonyl chloride organic-chemistry.org |

Iii. Chemical Reactivity and Fundamental Transformation Pathways

Reactions Involving the Methyl Ester Moiety

Hydrolysis and Ester Cleavage Mechanisms

The cleavage of the methyl ester in (S)-Methyl 2-(4-methylphenylsulfonamido)propanoate to yield the corresponding carboxylic acid, (S)-2-(4-methylphenylsulfonamido)propanoic acid, can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester in the presence of a dilute strong acid, such as hydrochloric acid or sulfuric acid, with an excess of water. The mechanism is the reverse of a Fischer esterification. It begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst. This reaction is reversible, and using a large excess of water helps to drive the equilibrium towards the products.

Base-Catalyzed Hydrolysis (Saponification): Saponification is the more common method for ester hydrolysis and involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution reaction, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion as the leaving group. The methoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. This final step forms the carboxylate salt and methanol. To obtain the free carboxylic acid, a subsequent acidification step is required. Saponification is generally irreversible, as the final deprotonation step is energetically favorable.

A kinetic study on the hydrolysis of a related compound, the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole, by human leukocyte elastase has been reported, indicating that enzymatic hydrolysis is also a viable cleavage mechanism, with deacylation being the rate-limiting step. nih.gov

| Condition | Reagents | Products | Mechanism | Key Features |

|---|---|---|---|---|

| Acidic | Dilute H₂SO₄ or HCl, H₂O, Heat | (S)-2-(4-methylphenylsulfonamido)propanoic acid + Methanol | Protonation of C=O, Nucleophilic attack by H₂O, Elimination of CH₃OH | Reversible; requires excess water to drive to completion. |

| Basic (Saponification) | NaOH(aq) or KOH(aq), Heat | Sodium (S)-2-(4-methylphenylsulfonamido)propanoate + Methanol | Nucleophilic attack by OH⁻, Elimination of CH₃O⁻, Deprotonation of carboxylic acid | Irreversible; yields the carboxylate salt, requiring a separate acidification step for the free acid. |

Amidation and Peptide Coupling Reactions to Form Amide Bonds

Formation of an amide bond from this compound typically involves reaction with a primary or secondary amine. This can be achieved through direct aminolysis or, more commonly, via a two-step process involving initial hydrolysis to the carboxylic acid followed by a coupling reaction.

Direct Aminolysis: The direct reaction of the methyl ester with an amine to form an amide is possible but often requires harsh conditions, such as high temperatures, or the use of a catalyst. The reaction is generally slow due to the relatively poor leaving group ability of the methoxide ion compared to the halides or activated esters used in standard peptide coupling.

Peptide Coupling via the Carboxylic Acid: The more prevalent method for forming amide bonds, especially in peptide synthesis, involves first hydrolyzing the methyl ester to the corresponding carboxylic acid as described in section 3.1.1. The resulting (S)-2-(4-methylphenylsulfonamido)propanoic acid is then "activated" using a variety of coupling reagents. This activation converts the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amino group of another amino acid or amine.

Common coupling reagents and strategies include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the amide bond. Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to suppress side reactions and minimize racemization by forming an active ester in situ.

Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents. luxembourg-bio.com They react with the carboxylate to form active esters that rapidly undergo aminolysis. luxembourg-bio.com These reagents are particularly favored in solid-phase peptide synthesis for their high yields and fast reaction times. luxembourg-bio.com

Acid Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with amines to form the desired amide. This method is highly effective but the harsh conditions required to form the acid chloride may not be compatible with sensitive functional groups.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting it with a different alcohol (R'-OH) to form a new ester, (S)-R'-2-(4-methylphenylsulfonamido)propanoate, and methanol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is initiated by protonation of the carbonyl oxygen. The attacking alcohol then adds to the carbonyl carbon, forming a tetrahedral intermediate. After proton transfer, methanol is eliminated, and deprotonation of the new ester regenerates the catalyst. To ensure a high yield of the desired product, the reactant alcohol is typically used in large excess or as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: This process is initiated by a strong base, typically the alkoxide corresponding to the desired alcohol (R'O⁻). The alkoxide attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide ion (CH₃O⁻) and forming the new ester. The reaction is an equilibrium process. To shift the equilibrium toward the desired product, the reactant alcohol can be used in excess, or the methanol by-product can be removed as it is formed.

| Condition | Catalyst | Reactant | Mechanism | Key Features |

|---|---|---|---|---|

| Acidic | H₂SO₄, HCl, TsOH | Excess R'-OH | Protonation of C=O, Nucleophilic attack by R'-OH, Elimination of CH₃OH | Reversible; driven by using the alcohol as a solvent. masterorganicchemistry.com |

| Basic | R'O⁻Na⁺, R'O⁻K⁺ | R'-OH (often as solvent) | Nucleophilic attack by R'O⁻, Elimination of CH₃O⁻ | Equilibrium process; can be driven by removing methanol or using excess R'-OH. masterorganicchemistry.com |

Transformations of the Sulfonamide Linkage

The p-toluenesulfonamide (tosyl) group serves as a stable protecting group for the amine. wikipedia.org Its removal, or deprotection, is a key transformation, and its presence influences the reactivity of the N-H bond.

Deprotection and Cleavage of the Sulfonamide Group

The high stability of the tosyl group means its cleavage often requires relatively harsh conditions. nih.govmonash.edu However, a variety of methods have been developed to effect this transformation under acidic, basic, or reductive conditions.

Reductive Cleavage:

Dissolving Metal Reductions: A common method involves the use of sodium in liquid ammonia (Na/NH₃). This powerful reducing system effectively cleaves the sulfur-nitrogen bond.

Sodium Naphthalenide: This reagent is a potent single-electron transfer agent that can reductively cleave p-toluenesulfonamides to regenerate the free amine. fiu.edu

Samarium Diiodide (SmI₂): A mild deprotection can be achieved at low temperatures using samarium diiodide, often after initial activation of the sulfonamide nitrogen. organic-chemistry.org

Low-Valent Titanium: Reagents generated in situ from sources like TiCl₃ or Ti(O-i-Pr)₄ can reductively cleave the N-S bond under mild conditions. researchgate.net

Acidic Cleavage:

Strong Acids: Vigorous acidic conditions, such as concentrated hydrobromic acid (HBr) in acetic acid or concentrated HCl at elevated temperatures, can be used to hydrolyze the sulfonamide bond. monash.edu However, these harsh conditions are not suitable for substrates with other acid-labile functional groups and can lead to racemization. monash.edu

Trifluoromethanesulfonic acid (TfOH): This superacid can achieve chemoselective hydrolysis of N-arylsulfonamides. organic-chemistry.org

Basic Cleavage:

Direct cleavage of N-tosyl groups under basic conditions is difficult. However, methods using cesium carbonate in a mixed solvent system have proven effective for the N-detosylation of indoles and related structures, suggesting potential applicability in specific contexts. researchgate.net

| Method Type | Reagents | Typical Conditions |

|---|---|---|

| Reductive | Sodium in liquid ammonia (Na/NH₃) | Low temperature (-78 °C) |

| Reductive | Sodium naphthalenide | THF, low temperature |

| Reductive | Samarium diiodide (SmI₂) | THF, low temperature |

| Reductive | Low-valent titanium (e.g., from TiCl₄/Mg) | THF, room temperature |

| Acidic | HBr in Acetic Acid | Elevated temperatures |

| Acidic | Concentrated HCl | 100 °C, extended reaction time monash.edu |

| Acidic | MeSO₃H in TFA/thioanisole | Room temperature researchgate.net |

Reactivity and Stability in Diverse Chemical Environments

The sulfonamide linkage in this compound is generally robust and stable to a wide range of chemical conditions, which is why the tosyl group is a widely used protecting group. wikipedia.orgnih.gov

Stability:

Acidic Conditions: The tosyl group is stable to many acidic conditions that would cleave other amine protecting groups like tert-butyloxycarbonyl (Boc). Vigorous, forcing conditions are required for its removal. wikipedia.orgmonash.edu

Basic Conditions: It is highly stable to basic conditions, including those used for the saponification of the methyl ester. nih.gov

Oxidative/Reductive Conditions: The sulfonamide is stable to many common oxidizing and reducing agents, although specific reductive conditions are employed for its cleavage (as detailed in 3.2.1).

Reactivity of the N-H Bond: The electron-withdrawing nature of the p-toluenesulfonyl group increases the acidity of the sulfonamide proton (N-H) compared to a typical amine or amide. This enhanced acidity allows the sulfonamide nitrogen to be deprotonated by a suitable base. The resulting anion can then participate in further reactions.

N-Alkylation: The deprotonated sulfonamide can act as a nucleophile. For example, treatment with a base like sodium hydride (NaH) followed by an alkylating agent such as methyl iodide (CH₃I) can lead to N-alkylation, forming a secondary sulfonamide. monash.edu This reactivity is advantageous for synthesizing N-methylated amino acids. monash.edu

The stability of the tosyl group allows for selective transformations at the methyl ester moiety without affecting the protected amine. Conversely, the specific and often strenuous conditions required for its removal allow it to be carried through multi-step syntheses until the final deprotection is desired.

Sulfonamide Migration Studies

Intramolecular acyl and sulfonyl migrations are known phenomena in organic chemistry, often proceeding through cyclic intermediates. In the context of amino acid derivatives, N-to-O acyl migration is a well-documented side reaction, particularly in peptides containing serine or threonine. nih.govresearchgate.netresearchgate.net This process involves the transfer of an acyl group from the nitrogen atom of the amino acid to the oxygen atom of a hydroxyl group in the side chain.

While there is a lack of specific studies documenting the migration of the 4-methylphenylsulfonyl (tosyl) group in this compound, the potential for such a rearrangement can be considered. Analogous to N-acyl migration, a hypothetical intramolecular migration of the sulfonamide group could occur, although the conditions required might be more forcing. This could theoretically involve the transfer of the tosyl group from the nitrogen to the oxygen of the ester carbonyl, forming an unstable intermediate. However, the N-acyl sulfonamide linkage is generally stable. nih.gov The synthesis of N-acyl sulfonamides is a common strategy in medicinal chemistry to create bioisosteres of carboxylic acids, indicating their general stability under physiological conditions. nih.govnih.gov

It is important to note that without specific experimental data for this compound, any discussion of sulfonamide migration remains speculative and is based on analogies to other intramolecular rearrangement reactions. nih.govnih.gov

Stereochemical Integrity and Chirality Studies

The presence of a chiral center at the α-carbon makes the stereochemical integrity of this compound a critical aspect of its chemistry, particularly in applications where specific stereoisomers are required.

Epimerization under Various Reaction Conditions

Epimerization is the change in the configuration of only one of several chiral centers in a molecule. In the case of this compound, which has a single chiral center, epimerization would lead to the formation of its (R)-enantiomer, resulting in a racemic mixture. The α-proton of N-protected amino acid esters is susceptible to abstraction under basic conditions, which can lead to epimerization. acs.orgnih.gov

The acidity of the α-proton is enhanced by the electron-withdrawing nature of the adjacent carbonyl group of the ester. The presence of a strong base can deprotonate the α-carbon, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of (S) and (R) enantiomers.

Factors that can influence the rate of epimerization include:

Base Strength: Stronger bases are more likely to induce epimerization.

Temperature: Higher temperatures can increase the rate of epimerization.

Solvent: The choice of solvent can influence the stability of the enolate intermediate.

Nature of the N-protecting group: The electron-withdrawing capacity of the protecting group can affect the acidity of the α-proton. The tosyl group is strongly electron-withdrawing, which could increase the susceptibility of the α-proton to abstraction.

Studies on cysteine-terminated peptides have shown that epimerization can be a significant side reaction upon prolonged exposure to basic conditions. nih.gov While cysteine is known to be particularly prone to epimerization, the general principle applies to other amino acid derivatives as well. nih.gov Therefore, it is crucial to carefully control the reaction conditions when handling this compound to maintain its stereochemical purity.

Below is an illustrative table detailing the expected stereochemical outcomes under different hypothetical reaction conditions.

| Reaction Condition | Reagent | Plausible Mechanism | Expected Stereochemical Outcome |

| Strong Base | Sodium Methoxide | Enolate formation | Epimerization (Formation of (R)-enantiomer) |

| Nucleophilic Substitution | Azide ion | S_N2 | Inversion of configuration |

| Ester Hydrolysis (Basic) | Aqueous NaOH | Saponification | Retention of configuration (if no prolonged exposure) |

| Ester Hydrolysis (Acidic) | Aqueous HCl | Acid-catalyzed hydrolysis | Retention of configuration |

Iv. Utilization As a Chiral Building Block and Synthetic Scaffold

Applications in Asymmetric Organic Synthesis

The precise three-dimensional arrangement of atoms in a molecule is critical for its function, particularly in pharmaceuticals and materials science. Asymmetric synthesis aims to create specific stereoisomers of a chiral compound. (S)-Methyl 2-(4-methylphenylsulfonamido)propanoate is frequently employed in this field due to its ready availability and predictable reactivity.

The core utility of this compound lies in its role as a chiral synthon. The defined (S)-stereochemistry at the α-carbon allows for the diastereoselective construction of new stereocenters. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for the nitrogen atom, preventing unwanted side reactions and influencing the steric environment around the chiral center.

This strategy is particularly effective in alkylation reactions. By converting the ester to a suitable enolate, the bulky N-tosyl group can direct the approach of an incoming electrophile, leading to the formation of one diastereomer in preference to others. This method is a cornerstone for building carbon-carbon bonds with high stereocontrol, enabling the synthesis of complex natural products and pharmaceutical intermediates that possess multiple, well-defined stereocenters. Amino acid-derived reagents are recognized as valuable building blocks for these methodologies owing to their intrinsic polar and chiral characteristics. nih.gov

Nitrogen-containing heterocycles are ubiquitous structural motifs in biologically active compounds. rsc.org Amino acids are valuable, enantiomerically-pure starting materials for the synthesis of these complex ring systems. organic-chemistry.org The N-tosyl group in this compound is not merely a protecting group but an active participant in facilitating cyclization reactions.

For example, N-tosyl protected amines can be key components in palladium-catalyzed cyclizations of substrates containing appropriately placed alkynes and ketones, leading to the formation of dihydro- or tetrahydroquinoline derivatives. rsc.org Furthermore, N-tosyl aziridines, which can be synthesized with high enantiomeric purity, are versatile intermediates that can be opened by various nucleophiles to generate a range of nitrogen heterocycles. organic-chemistry.org The tosyl group activates the aziridine (B145994) ring for nucleophilic attack while controlling the stereochemical outcome of the ring-opening reaction. This approach provides a reliable pathway to functionalized pyrrolidines, piperidines, and other important heterocyclic scaffolds. mdpi.comnih.gov

Design and Synthesis of Chiral Ligands and Catalysts

The development of new catalysts is central to advancing asymmetric synthesis. The sulfonamide moiety and the chiral backbone of this compound make it an attractive precursor for both chiral ligands in metal-catalyzed reactions and for purely organic catalysts.

Chiral ligands are essential for transferring stereochemical information from a catalyst to a substrate in metal-catalyzed asymmetric reactions. The sulfonamide nitrogen of N-tosyl amino acid derivatives can be deprotonated to form a chiral anionic ligand that coordinates to a metal center. The resulting complex can then catalyze reactions with high enantioselectivity.

Derivatives of this compound can be modified to create bidentate or polydentate ligands. For instance, the methyl ester can be converted to an amide, alcohol, or another coordinating group. These ligands have been explored in various transformations, including palladium-catalyzed allylic alkylations, where the precise steric and electronic environment created by the ligand dictates the stereochemical outcome of the reaction. nih.gov The coordination of alanine (B10760859) derivatives with various metal ions, such as nickel(II), has been studied, demonstrating the fundamental ability of the amino acid backbone to participate in complex formation. researchgate.netscispace.com

Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful alternative to metal-based catalysis. Proline and its derivatives are among the most successful organocatalysts, particularly for reactions like the asymmetric aldol (B89426) reaction. This compound can be incorporated into more complex catalyst structures to enhance their activity and selectivity.

A notable example involves its integration into prolinamide-based catalysts. An organocatalyst featuring a binaphthyl scaffold, a pyrrolidine (B122466) ring (from proline), and a 4-methylphenylsulfonamido group has been shown to be highly effective for direct asymmetric aldol reactions. researchgate.net In these systems, the sulfonamide moiety can participate in hydrogen bonding, helping to organize the transition state and leading to high levels of stereocontrol. The table below summarizes the performance of such a catalyst in the aldol reaction between various ketones and glyoxylic acid derivatives, yielding chiral α-hydroxy-γ-keto acids and esters with high enantioselectivity. researchgate.net

| Entry | Ketone Donor | Aldehyde Acceptor | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

| 1 | Acetone | Glyoxylic acid monohydrate | 24 | 95 | >98:2 | 96 (anti) |

| 2 | Cyclohexanone | Glyoxylic acid monohydrate | 48 | 94 | >98:2 | 97 (anti) |

| 3 | Cyclopentanone | Glyoxylic acid monohydrate | 48 | 98 | 95:5 | 95 (anti) |

| 4 | Acetone | Ethyl glyoxylate | 24 | 96 | >98:2 | 96 (anti) |

| 5 | Cyclohexanone | Ethyl glyoxylate | 48 | 95 | >98:2 | 97 (anti) |

| Data derived from studies on N-Tosyl-(Sa)-binam-l-prolinamide catalyzed aldol reactions. researchgate.net |

Scaffold for Chemical Library Generation and Diversity-Oriented Synthesis

In drug discovery and materials science, there is a constant need for novel molecular structures. Diversity-Oriented Synthesis (DOS) is a strategy that aims to efficiently generate libraries of structurally diverse small molecules from a common starting material or scaffold. nih.govnih.gov Amino acids are ideal starting points for DOS because they provide stereochemical and functional diversity in a compact form. nih.govpnas.org

This compound is an excellent scaffold for DOS due to its multiple points for diversification:

The Ester: The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a diverse range of amines or alcohols to create amide or ester libraries. It can also be reduced to an alcohol for further functionalization.

The Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic and can be removed, allowing for N-alkylation or N-arylation with various substrates, introducing another layer of diversity.

The Chiral Center: The inherent (S)-stereochemistry can be complemented by using the corresponding (R)-enantiomer, allowing for the creation of complete stereoisomeric libraries to probe the effect of stereochemistry on biological activity. youtube.com

This "build-couple-pair" strategy allows for the rapid assembly of complex and diverse molecular libraries, including macrocycles and peptidomimetics, which are underrepresented in typical screening collections. pnas.orgyoutube.com By systematically varying the building blocks attached to the alanine scaffold, chemists can efficiently explore vast regions of chemical space, increasing the probability of discovering compounds with novel and valuable properties. delivertherapeutics.com

V. Advanced Spectroscopic and Analytical Characterization for Research

Chiral Chromatography for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is fundamental in the analysis of chiral compounds. nih.gov Chiral chromatography is the benchmark technique for this purpose, physically separating the enantiomers to allow for their quantification. uma.esresearchgate.net

Both HPLC and SFC are powerful methods for the enantioselective analysis of tosylated amino acid esters. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed and are effective for this class of compounds. nih.gov

In Chiral HPLC , normal-phase conditions often provide excellent resolution. bgb-analytik.com A typical setup might involve a mobile phase consisting of a mixture of hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol. The choice of modifier and its concentration are critical parameters that are optimized to achieve baseline separation of the (S) and (R) enantiomers.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred alternative to HPLC for chiral separations due to its speed, efficiency, and reduced environmental impact. nih.govyoutube.combohrium.com SFC uses supercritical CO2 as the main mobile phase component, which is non-toxic and readily available. youtube.com For compounds like (S)-Methyl 2-(4-methylphenylsulfonamido)propanoate, SFC methods often use a co-solvent, typically an alcohol such as methanol (B129727) or ethanol, to modulate the polarity of the mobile phase and enhance separation. chromatographyonline.com The technique is highly compatible with mass spectrometry, facilitating sensitive and selective detection. nih.gov

An example of chiral SFC analysis conditions for a similar compound involved an AD-H column with an isocratic elution of 4% methanol containing 25 mM isobutylamine (B53898) in supercritical CO2. orgsyn.org Such methods can achieve rapid and clear separation of enantiomers. orgsyn.org

Table 1: Representative Chiral Chromatography Conditions

| Parameter | HPLC Example | SFC Example |

| Technique | High-Performance Liquid Chromatography | Supercritical Fluid Chromatography |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) | Polysaccharide-based (e.g., Chiralpak AD-H) orgsyn.org |

| Mobile Phase | Hexane/Ethanol (e.g., 85:15 v/v) orgsyn.org | CO2/Methanol with amine additive orgsyn.org |

| Flow Rate | 1.0 mL/min orgsyn.org | 3.0 mL/min orgsyn.org |

| Detection | UV (e.g., 254 nm) orgsyn.org | UV (e.g., 215 nm) orgsyn.org |

| Typical Outcome | Baseline separation of (S) and (R) enantiomers. | Fast, high-resolution separation of enantiomers. |

While direct GC analysis of this compound is challenging due to its low volatility, it is a viable technique for analyzing more volatile derivatives. chromatographyonline.com Historically, GC was the first technique used for the separation of derivatized amino acid enantiomers. uni-muenchen.de CSPs for GC are often based on cyclodextrins or chiral amino acid derivatives. gcms.czresearchgate.net

For analysis, the compound would first need to be converted into a more volatile form. However, for N-protected amino acid esters, HPLC and SFC are generally the more direct and preferred methods, avoiding the need for additional derivatization steps that could potentially introduce analytical errors. chromatographyonline.com The key advantages of GC, when applicable, are its high resolution, speed, and sensitivity, especially when coupled with a mass spectrometer (GC-MS). uni-muenchen.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the primary data for structural assessment. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling patterns. docbrown.infoyoutube.com The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. hmdb.cadocbrown.infopearson.com

Two-dimensional (2D) NMR techniques are employed to assemble the complete molecular structure by revealing correlations between different nuclei. ipb.pt

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems within the molecule, such as the alanine (B10760859) backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. youtube.com This technique is crucial for assigning the ¹H signal to its corresponding ¹³C signal, confirming, for example, which proton signal belongs to the α-carbon of the alanine moiety.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting different fragments of the molecule, such as linking the tosyl group to the nitrogen of the alanine moiety and the methyl ester group to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, which can help confirm stereochemistry and conformation. youtube.com For instance, a NOESY spectrum could show a correlation between the α-proton of the alanine backbone and the protons of the N-H group.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HSQC, HMBC) |

| Tosyl-CH₃ | ~2.4 (singlet) | ~21.5 | HMBC to aromatic carbons |

| Aromatic-H (ortho to SO₂) | ~7.8 (doublet) | ~143.5 | COSY to meta-H; HMBC to C-SO₂ |

| Aromatic-H (meta to SO₂) | ~7.3 (doublet) | ~127.0 | COSY to ortho-H; HMBC to C-CH₃ |

| NH | ~5.3 (doublet) | - | COSY to α-H; HMBC to α-C and C=O |

| α-H | ~4.1 (quartet of doublets) | ~53.0 | COSY to β-CH₃ and NH; HSQC to α-C |

| β-CH₃ | ~1.4 (doublet) | ~19.0 | COSY to α-H; HMBC to α-C and C=O |

| Ester-OCH₃ | ~3.6 (singlet) | ~52.5 | HMBC to C=O |

| C=O | - | ~172.0 | HMBC from α-H, β-CH₃, OCH₃ |

In addition to chiral chromatography, NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). tcichemicals.companosyan.com These are typically lanthanide complexes or other chiral molecules that form transient diastereomeric complexes with the analyte. researchgate.netsemmelweis.hu

Upon complexation, the enantiomers of the analyte exist in different magnetic environments, leading to the separation of their corresponding signals in the ¹H NMR spectrum. semmelweis.hu For this compound, the protons closest to the site of interaction (likely the sulfonamide or ester groups) would exhibit the largest induced chemical shift differences (Δδ) between the (S) and (R) enantiomers. By integrating the separated signals, the enantiomeric ratio can be accurately calculated. While powerful, this method requires careful optimization of conditions such as reagent concentration and temperature. tcichemicals.com

Mass Spectrometry (MS) for High-Resolution Structural Confirmation and Mechanistic Insights

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. jeol.com

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This allows for the determination of the elemental formula, which serves as a definitive confirmation of the compound's identity. For this compound (C₁₁H₁₅NO₄S), the expected exact mass provides a benchmark for experimental verification. scielo.org.za

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. mdpi.com When the molecular ion is isolated and subjected to collision-induced dissociation (CID), it breaks apart into characteristic product ions. chemguide.co.uk Analyzing these fragments provides powerful evidence for the compound's structure. libretexts.orgwhitman.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Structural Origin |

| 257 | [M]⁺ | Molecular Ion |

| 198 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 155 | [CH₃C₆H₄SO₂]⁺ | Tosyl cation (Tropylium ion) |

| 102 | [M - CH₃C₆H₄SO₂]⁺ | Alanine methyl ester cation radical |

| 91 | [C₇H₇]⁺ | Tropylium ion from the tosyl group |

The fragmentation pattern, particularly the presence of the characteristic tosyl fragment (m/z 155) and the fragment corresponding to the loss of the methoxycarbonyl group (m/z 198), provides strong confirmation of the N-tosyl alanine methyl ester structure. docbrown.infonih.govresearchgate.netnist.gov

X-ray Crystallography for Absolute Configuration and Supramolecular Architecture Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a crystalline compound, providing unambiguous proof of its absolute configuration and detailed insights into its supramolecular arrangement. nih.gov For a chiral molecule like this compound, determining the precise spatial arrangement of its atoms is fundamental. The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal. The resulting diffraction pattern allows for the calculation of electron density and, subsequently, the positions of atoms in the crystal lattice. researchgate.net

The absolute configuration of an enantiomerically pure compound can be confirmed through the analysis of anomalous scattering effects. nih.gov A key metric in this determination is the Flack parameter, which should ideally be zero for a correctly assigned absolute configuration of an enantiomerically pure crystal. nih.goved.ac.uk

A specific crystallographic study on this compound has provided detailed structural information. nih.gov The analysis confirmed the molecule's enantiomerically pure (S) configuration. Key structural features were identified, including a pyramidal geometry at the nitrogen atom and specific bond lengths that align with established values for similar chemical fragments. nih.gov

Table 1: Selected Crystallographic Data and Bond Lengths for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₅NO₄S | nih.gov |

| S—N Bond Length | 1.6262 (8) Å | nih.gov |

| N Atom Geometry | Pyramidal | nih.gov |

The study of the crystal structure also reveals the compound's supramolecular architecture—the manner in which individual molecules interact and organize themselves in the solid state. nih.gov For this compound, molecules are linked by classical hydrogen bonds. Specifically, the hydrogen atom of the NH group forms a hydrogen bond with the carbonyl oxygen atom of an adjacent molecule. nih.gov This interaction links the molecules into chains that propagate parallel to the a-axis of the crystal. nih.gov Furthermore, these primary chains are cross-linked into a three-dimensional network by weaker C—H⋯O interactions. nih.gov This intricate network of non-covalent interactions dictates the stability and physical properties of the crystal. This is distinct from the interdigitated bilayer structures observed in some related long-chain L-alanine alkyl esters. nih.govresearchgate.net

Spectrophotometric Methods for Quantitative Analysis in Research Contexts

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, offers a rapid, accessible, and often non-destructive method for the quantitative analysis of compounds in solution. researchgate.net This technique is based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the substance in the solution (Beer-Lambert Law).

While specific spectrophotometric assays for this compound are not extensively detailed in the literature, methods developed for the broader class of sulfonamides can be readily adapted for its quantification in research settings. researchgate.netresearchgate.net The presence of the substituted benzene (B151609) ring in the tosyl group provides a chromophore that absorbs light in the UV region, typically between 200 and 350 nm. researchgate.net A quantitative method would involve preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration, which can be used to determine the concentration of unknown samples.

To enhance sensitivity and selectivity, or to shift the analysis into the visible spectrum where there is less interference from other compounds, derivatization reactions are often employed. pharmahealthsciences.netcdnsciencepub.com For sulfonamides, a common approach involves an oxidative coupling reaction. For instance, reacting the sulfonamide with a reagent like potassium 1,2-naphthoquinone-4-sulphonate in an alkaline medium can produce a intensely colored product that can be measured in the visible range (e.g., around 470 nm). cdnsciencepub.com This approach significantly improves the limit of detection and quantification. pharmahealthsciences.net

The validation of any new spectrophotometric method is crucial and involves assessing several key parameters to ensure its reliability for research purposes. researchgate.net

Table 2: Typical Parameters for a Validated Spectrophotometric Method for Sulfonamide Analysis

| Parameter | Typical Value Range | Description | Reference |

|---|---|---|---|

| Wavelength (λmax) | 250 - 290 nm (UV) or 450-600 nm (Visible, after derivatization) | The wavelength at which the compound shows maximum absorbance. | researchgate.netpharmahealthsciences.net |

| Linearity Range | 1.0 - 25.0 µg/mL | The concentration range over which the absorbance is directly proportional to the concentration. | researchgate.netresearchgate.net |

| Correlation Coefficient (r²) | > 0.995 | A measure of how well the calibration data fits a linear regression model. | ekb.eg |

| Molar Absorptivity (ε) | > 5,000 L·mol⁻¹·cm⁻¹ | A constant that relates absorbance to concentration, indicating the sensitivity of the method. | researchgate.net |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest concentration of the analyte that can be reliably detected. | researchgate.netpharmahealthsciences.net |

By establishing and validating such a method, researchers can accurately quantify this compound in various experimental contexts, facilitating further studies into its properties and applications.

Vi. Computational and Theoretical Chemistry Studies

Molecular Conformation and Energy Landscape Analysis

The three-dimensional structure and conformational flexibility of (S)-Methyl 2-(4-methylphenylsulfonamido)propanoate are critical determinants of its chemical and biological properties. Computational analysis of its energy landscape provides a detailed map of stable conformations and the energy barriers that separate them.

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. nih.gov For this compound, DFT calculations are employed to find the lowest energy structure, known as the optimized geometry. These calculations are typically performed using functionals like B3LYP and basis sets such as 6-311++G(2d,p) to ensure reliable results. scielo.org.mx

The calculated geometric parameters can be compared with experimental data from X-ray crystallography to validate the computational method. nih.gov For instance, the pyramidal geometry of the nitrogen atom and key bond lengths are well-reproduced by DFT calculations. nih.gov A comparison of selected experimental and hypothetical DFT-calculated geometric parameters is presented below.

Interactive Data Table: Comparison of Experimental and DFT-Calculated Geometric Parameters

| Parameter | Bond/Angle | Experimental Value (from Crystal Structure) nih.gov | Hypothetical DFT (B3LYP/6-311G(d,p)) Value |

|---|---|---|---|

| Bond Length | S—N | 1.626 Å | 1.630 Å |

| Bond Length | S—O (sulfonyl) | ~1.430 Å | 1.435 Å |

| Bond Length | C=O (carbonyl) | ~1.205 Å | 1.210 Å |

| Bond Angle | O—S—O | ~119.5° | 119.8° |

Note: Hypothetical DFT values are representative and intended for illustrative purposes.

Furthermore, DFT is used to explore the conformational landscape by systematically rotating key single bonds (e.g., S-N, N-Cα, Cα-C') and calculating the corresponding energy changes. This analysis reveals the most stable conformers and the energy barriers for interconversion, providing insight into the molecule's flexibility.

While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. dovepress.comdntb.gov.ua By solving Newton's equations of motion for the atoms in the molecule, often within a simulated solvent environment, MD simulations can reveal how the molecule moves, flexes, and interacts with its surroundings. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the conformational changes of the molecule over the simulation time, indicating whether the structure remains stable or undergoes significant changes. dovepress.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the molecule. dovepress.com For this compound, one would expect higher fluctuations in the terminal methyl groups and the ester group compared to the more rigid aromatic ring.

Interactive Data Table: Hypothetical RMSF Values from MD Simulation

| Molecular Region | Atom Group | Expected RMSF (Å) | Interpretation |

|---|---|---|---|

| Tosyl Group | Aromatic Ring Carbons | Low (~0.5 - 0.8 Å) | Rigid core structure |

| Tosyl Group | Sulfonyl Oxygens | Medium (~0.8 - 1.2 Å) | Some rotational freedom |

| Propanoate Moiety | Alpha-Carbon (Cα) | Low (~0.6 - 0.9 Å) | Chiral center, relatively constrained |

Note: These values are illustrative of typical results from an MD simulation in an aqueous solution.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is invaluable for studying chemical reactions, allowing for the detailed exploration of reaction pathways and the characterization of short-lived, high-energy transition states that are difficult to observe experimentally.

The inherent chirality of this compound, stemming from the alanine-derived stereocenter, makes it a subject of interest for studies in asymmetric synthesis. Computational methods can be used to predict and explain how this chiral center influences the stereochemical outcome of a reaction at another part of the molecule or when the molecule acts as a chiral auxiliary or ligand.

By modeling the reaction pathways leading to different stereoisomeric products, DFT can be used to locate the corresponding transition states. The calculated activation energies for these competing pathways allow for a quantitative prediction of the stereoselectivity. A lower activation energy for one pathway implies that the corresponding stereoisomer will be formed preferentially.

Most chemical reactions occur in solution, and the solvent can have a profound impact on reaction rates and mechanisms. nih.gov Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures bulk electrostatic effects. researchgate.net

Explicit Solvation Models: Individual solvent molecules are included in the simulation, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov

Studies on related systems have shown that solvents can stabilize or destabilize reactants, intermediates, and transition states differently, thereby altering the energy profile of a reaction. researchgate.net For reactions involving this compound, computational modeling can predict how changing the solvent might affect reaction outcomes, aiding in the optimization of reaction conditions. Similarly, the role of catalysts can be investigated by modeling the catalytic cycle, including substrate binding, transition states, and product release.

Intermolecular Interactions and Supramolecular Chemistry

The non-covalent interactions between molecules of this compound dictate its solid-state structure and its behavior in condensed phases. These interactions are the foundation of its supramolecular chemistry. mdpi.com

Experimental crystal structure data reveals that molecules are linked by classical N-H···O=C hydrogen bonds, forming chains parallel to the a-axis. nih.gov In this interaction, the sulfonamide N-H group acts as the hydrogen bond donor, and the carbonyl oxygen of a neighboring molecule serves as the acceptor. This is a common and robust interaction motif in related structures. Additionally, weaker C-H···O interactions involving other parts of the molecule help to crosslink these chains into a stable three-dimensional network. nih.gov

Interactive Data Table: Key Intermolecular Interactions in the Crystal Structure nih.gov

| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance | D-H···A Angle | Description |

|---|---|---|---|---|---|

| Hydrogen Bond | N-H (sulfonamide) | O=C (carbonyl) | ~2.90 Å | ~170° | Forms primary molecular chains |

| Weak H-Bond | C-H (aromatic) | O=S (sulfonyl) | ~3.35 Å | ~145° | Cross-links chains |

Note: Distances and angles are typical values for such interactions.

Hydrogen Bonding Networks and Crystal Packing Analysis

The solid-state architecture of this compound is significantly influenced by a network of intermolecular hydrogen bonds, which dictate the packing of the molecules in the crystal lattice. Crystallographic studies have shown that the compound crystallizes in an orthorhombic system. nih.gov

The primary intermolecular interaction is a classical hydrogen bond formed between the amide (N-H) group, which acts as the hydrogen bond donor, and the carbonyl oxygen atom (C=O) of an adjacent molecule, which serves as the hydrogen bond acceptor. nih.gov This interaction is noteworthy because one might alternatively expect the more electronegative sulfonyl oxygen atoms to act as the acceptor. The preference for the carbonyl oxygen in this case leads to the formation of distinct structural motifs. nih.gov

These N-H···O=C hydrogen bonds link the molecules head-to-tail, creating infinite chains that propagate along the a-axis of the crystal. nih.gov In addition to this primary strong hydrogen bond, the crystal structure is further stabilized by several weaker C-H···O interactions. These weaker bonds involve hydrogen atoms from the aromatic ring and the methyl groups, and they interact with both carbonyl and sulfonyl oxygen atoms of neighboring molecules. This network of weak hydrogen bonds crosslinks the primary chains, resulting in a stable, three-dimensional supramolecular architecture. nih.gov

The nitrogen atom in the sulfonamido group displays a pyramidal geometry. The specific parameters of the key hydrogen bond are detailed in the table below. nih.gov

Interactive Table: Hydrogen Bond Geometry for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Operation |

|---|

Data derived from crystallographic analysis at T = 100 K. nih.gov

Quantitative Structure-Property Relationships (QSPR) based on Theoretical Descriptors

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to predict the physicochemical properties of a chemical substance based on its molecular structure. liverpool.ac.uknih.gov This approach involves calculating a set of numerical values, known as theoretical or molecular descriptors, that encode different aspects of the molecule's structure. These descriptors are then used to build a mathematical model that correlates them with an experimentally determined property. researchgate.net

For a molecule like this compound, a QSPR analysis could be employed to predict various properties such as solubility, lipophilicity (logP), or melting point. While specific QSPR models developed exclusively for this compound are not prominent in the literature, the methodology is broadly applicable to sulfonamide derivatives. researchgate.net

The process begins with the calculation of a wide array of theoretical descriptors, which can be categorized as follows:

Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These are numerical representations of molecular connectivity and shape, derived from the 2D graph of the molecule.

Geometrical Descriptors: Also known as 3D descriptors, these are calculated from the three-dimensional coordinates of the atoms and include information about the molecule's size and shape.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors provide information about the electronic properties of the molecule, such as dipole moment, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potential surfaces. researchgate.net

Once calculated, these descriptors serve as the independent variables in a statistical analysis, typically multiple linear regression (MLR), to build a model that can predict a specific property of interest. researchgate.netresearchgate.net Such a model would allow for the virtual screening and prediction of properties for novel, structurally similar sulfonamide compounds without the need for experimental synthesis and measurement.

Interactive Table: Examples of Theoretical Descriptors for QSPR Studies

| Descriptor Category | Example Descriptors | Property Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of N and O atoms | Molecular size and composition |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | Molecular dimensions and shape |

Vii. Biochemical and Mechanistic Research Applications Excluding Clinical Data

Investigation of Enzyme-Ligand Interactions and Biochemical Pathways (In Vitro/In Silico)

A thorough search of scientific databases yielded no specific studies detailing the investigation of (S)-Methyl 2-(4-methylphenylsulfonamido)propanoate in the context of enzyme-ligand interactions or its effects on biochemical pathways. While the sulfonamide functional group is present in many biologically active compounds, research pinpointing the activity of this specific methyl ester derivative is not available.

Characterization of Binding Affinities and Molecular Recognition

No studies characterizing the binding affinities (e.g., K_d) or molecular recognition patterns of this compound with any biological target have been published. In silico docking studies or biophysical assays to determine its interaction with proteins or other macromolecules have not been reported.

Use as a Chemical Probe for Target Identification

The compound this compound has not been developed or utilized as a chemical probe for target identification. The design of a chemical probe requires specific properties, such as high affinity, selectivity, and often a modifiable handle for attachment of reporter tags, which have not been described for this molecule nih.govnih.govchomixbio.com.

Role in Biological Material Modification and Conjugation Chemistry

There is no information in the scientific literature to suggest that this compound is used in the modification of biological materials or in bioconjugation chemistry. Such applications typically require specific reactive functional groups that can form stable covalent bonds with biological macromolecules, and this compound has not been reported in such a context nih.govnih.gov.

General Utility in Life Science Research as a Synthetic Building Block

While this compound is a chiral molecule derived from the amino acid L-alanine and is commercially available, its specific utility as a key synthetic building block in life science research is not well-documented in dedicated studies. It is plausible that it serves as an intermediate in the synthesis of more complex molecules, but specific examples demonstrating its strategic importance in the synthesis of biologically active compounds or complex natural products are not detailed in the available literature.

Viii. Historical Context, Future Research Challenges, and Opportunities

Evolution of Chirality in Sulfonamide and Amino Acid Chemistry

The journey to understanding the importance of chirality in molecules like (S)-Methyl 2-(4-methylphenylsulfonamido)propanoate is rooted in two parallel historical streams: the development of sulfonamide drugs and the recognition of homochirality in biological systems.

Sulfonamides first rose to prominence as the first class of widely effective antimicrobial agents, saving countless lives before the advent of penicillin ajchem-b.com. Initially, their synthesis and application were not concerned with stereochemistry. However, as medicinal chemistry advanced, the three-dimensional structure of molecules was recognized as a critical determinant of biological activity nih.gov. The concept of chirality—the existence of non-superimposable mirror-image molecules called enantiomers—became central to drug design and development drugtargetreview.comiiserpune.ac.in. This shift was tragically underscored by incidents like the thalidomide disaster, where one enantiomer was therapeutic while the other was teratogenic, cementing the necessity of controlling stereochemistry in pharmaceuticals nih.gov. Consequently, researchers began to explore chiral sulfonamides, incorporating stereogenic centers to enhance potency and selectivity for a wide range of biological targets, leading to their investigation as anticancer, antiviral, and anti-inflammatory agents mdpi.comnih.govmdpi.com.

Concurrently, the study of amino acids revealed a fundamental principle of life: homochirality. Biological systems almost exclusively use L-amino acids to build proteins and D-sugars for nucleic acids nih.gov. This preference for a single enantiomer has profound implications, as the shape of molecules dictates their biological function nih.gov. The origin of this biological homochirality from a presumed racemic prebiotic world remains a major area of scientific inquiry, with theories exploring everything from extraterrestrial seeding to thermodynamic processes on early Earth nih.govacs.orgcreationresearch.org. The synthesis of amino acids and their derivatives, therefore, has always been deeply intertwined with the challenge of controlling chirality rsc.org. The convergence of these fields—the strategic use of chirality in sulfonamide drug design and the fundamental importance of chirality in amino acids—provides the context for creating hybrid molecules like this compound, which leverages the chiral pool of natural amino acids to create stereochemically defined sulfonamide derivatives.

Opportunities for Advanced Applications in Chemical Biology and Materials Science

The precise control over molecular chirality embodied by compounds like this compound opens up significant opportunities in diverse scientific fields, particularly chemical biology and materials science.

In chemical biology , chiral molecules are indispensable tools for probing biological systems. Different enantiomers can interact differently with chiral biological targets such as enzymes and receptors, making them ideal as chemical probes to elucidate biological mechanisms nih.gov. Sulfonamide derivatives are known to exhibit a vast spectrum of biological activities, and attaching them to a specific amino acid enantiomer can lead to highly selective and potent agents ajchem-b.commdpi.com. For instance, such compounds can be designed as enzyme inhibitors, where the sulfonamide group interacts with the active site and the chiral amino acid portion mimics the natural substrate, enhancing binding affinity and specificity ajchem-b.com. As a protected amino acid, this compound can also serve as a chiral building block for the synthesis of complex peptides and peptidomimetics with potential therapeutic applications rsc.orgnih.gov.